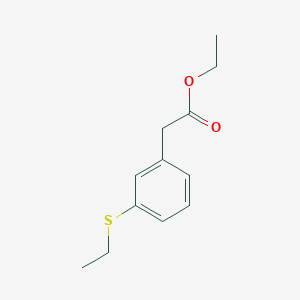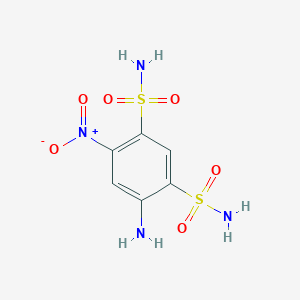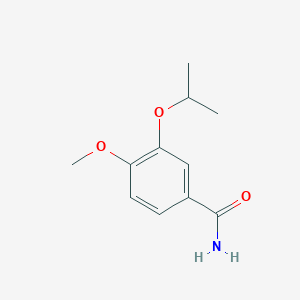![molecular formula C15H10N4 B13870819 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline CAS No. 312519-38-3](/img/structure/B13870819.png)
3-phenyl-1H-pyrazolo[3,4-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-1H-pyrazolo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields of science. The structure of this compound consists of a pyrazole ring fused with a quinoxaline ring, with a phenyl group attached to the pyrazole ring. This unique structure imparts significant chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol . Another approach involves the use of microwave-assisted reductive cyclization reactions with triphenylphosphine as a reducing agent . These methods typically yield moderate to high yields of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. specific industrial methods for this compound are not widely documented in the literature.
化学反応の分析
Types of Reactions
3-phenyl-1H-pyrazolo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinoxalines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent sensor due to its photophysical properties.
作用機序
The mechanism of action of 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins involved in cancer cell proliferation . The compound may bind to active sites of these targets, leading to the disruption of their normal function and ultimately causing cell death or growth inhibition.
類似化合物との比較
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: Similar structure but with a quinoline ring instead of a quinoxaline ring.
1-pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline: Similar structure with a pentyl group attached to the pyrazole ring.
Uniqueness
3-phenyl-1H-pyrazolo[3,4-b]quinoxaline is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent sensor and its significant anticancer activity make it a valuable compound for further research and development.
特性
CAS番号 |
312519-38-3 |
|---|---|
分子式 |
C15H10N4 |
分子量 |
246.27 g/mol |
IUPAC名 |
3-phenyl-2H-pyrazolo[4,3-b]quinoxaline |
InChI |
InChI=1S/C15H10N4/c1-2-6-10(7-3-1)13-14-15(19-18-13)17-12-9-5-4-8-11(12)16-14/h1-9H,(H,17,18,19) |
InChIキー |
QRUNTKQKUYHTPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=NN2)N=C4C=CC=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
![3-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B13870761.png)
![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)




![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)



